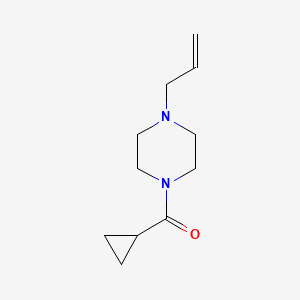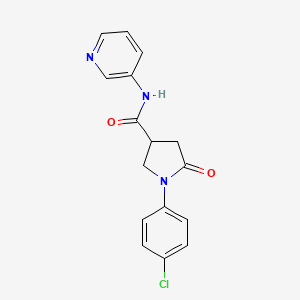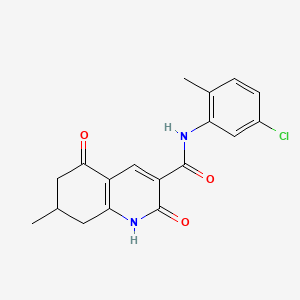
1-allyl-4-(cyclopropylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-(cyclopropylcarbonyl)piperazine (ACCP) is a chemical compound that belongs to the class of piperazine derivatives. It has attracted attention in scientific research due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-allyl-4-(cyclopropylcarbonyl)piperazine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-allyl-4-(cyclopropylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and antidepressant properties. It has also been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2), which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-allyl-4-(cyclopropylcarbonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. It has also been shown to have a variety of pharmacological properties, which makes it a useful tool for studying the central nervous system and inflammatory processes.
However, there are also limitations to using 1-allyl-4-(cyclopropylcarbonyl)piperazine in lab experiments. It has not been extensively studied in vivo, which limits its potential applications in animal models. It also has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-allyl-4-(cyclopropylcarbonyl)piperazine. One potential area of study is its potential use in the treatment of Parkinson's disease. It has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in Parkinson's disease. Another potential area of study is its potential use as an analgesic. It has been shown to have analgesic properties in animal models, and further research could explore its potential use in humans.
In conclusion, 1-allyl-4-(cyclopropylcarbonyl)piperazine is a chemical compound that has potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, and it has potential uses in the treatment of Parkinson's disease and as an antidepressant. While there are limitations to using 1-allyl-4-(cyclopropylcarbonyl)piperazine in lab experiments, it remains a useful tool for studying the central nervous system and inflammatory processes. Future research could explore its potential use in a variety of therapeutic applications.
Synthesis Methods
1-allyl-4-(cyclopropylcarbonyl)piperazine can be synthesized by the reaction of allylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified by recrystallization.
Scientific Research Applications
1-allyl-4-(cyclopropylcarbonyl)piperazine has been studied for its potential applications in medicinal chemistry. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and as an antidepressant.
properties
IUPAC Name |
cyclopropyl-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-5-12-6-8-13(9-7-12)11(14)10-3-4-10/h2,10H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXSKDCEKBLBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[4-(prop-2-en-1-yl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)

![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)

![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)